N-[(1-Aminocyclohexyl)methyl]-6-(trifluoromethyl)pyrimidine-4-carboxamide;hydrochloride
Description
Properties
IUPAC Name |
N-[(1-aminocyclohexyl)methyl]-6-(trifluoromethyl)pyrimidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N4O.ClH/c14-13(15,16)10-6-9(19-8-20-10)11(21)18-7-12(17)4-2-1-3-5-12;/h6,8H,1-5,7,17H2,(H,18,21);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNCASVDJXKXQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNC(=O)C2=CC(=NC=N2)C(F)(F)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClF3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(1-Aminocyclohexyl)methyl]-6-(trifluoromethyl)pyrimidine-4-carboxamide;hydrochloride, with the CAS number 2418679-00-0, is a compound that has garnered attention for its potential biological activities. Its molecular formula is and it has a molecular weight of approximately 338.75 g/mol. This compound is primarily studied for its inhibitory effects on various cellular processes, particularly in cancer research.
Research indicates that compounds containing pyrimidine structures, such as N-[(1-Aminocyclohexyl)methyl]-6-(trifluoromethyl)pyrimidine-4-carboxamide, often exhibit significant biological activity due to their ability to interact with various biological targets. Specifically, this compound has been noted for its inhibitory effects on cell proliferation and its potential as an anti-cancer agent.
In Vitro Studies
Recent studies have shown that N-[(1-Aminocyclohexyl)methyl]-6-(trifluoromethyl)pyrimidine-4-carboxamide exhibits potent inhibitory effects on various cancer cell lines:
- MDA-MB-231 (Triple-Negative Breast Cancer) : The compound demonstrated an IC50 value of 0.126 μM, indicating strong inhibition of cell proliferation in this aggressive cancer type.
- MCF10A (Non-Cancerous Breast Cells) : The compound showed significantly less effect on these cells, resulting in a nearly 20-fold selectivity for cancerous cells over non-cancerous ones .
In Vivo Studies
In vivo experiments involving BALB/c nude mice inoculated with MDA-MB-231 cells revealed that treatment with the compound inhibited lung metastasis more effectively than the known compound TAE226. This suggests a promising therapeutic potential for targeting metastatic breast cancer .
Off-Target Effects
The compound also displayed off-target activity by inhibiting matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. These enzymes are crucial in cancer metastasis and tissue remodeling, indicating that the compound may have broader therapeutic implications beyond direct anti-cancer activity .
Case Study 1: Efficacy in Cancer Treatment
A study evaluating the efficacy of N-[(1-Aminocyclohexyl)methyl]-6-(trifluoromethyl)pyrimidine-4-carboxamide in treating breast cancer highlighted its ability to induce apoptosis in cancer cells while sparing normal cells. The study reported increased levels of caspase 9 in treated MCF-7 samples, suggesting a mechanism involving programmed cell death .
Case Study 2: Selectivity Index Comparison
This compound was compared against standard treatments like 5-Fluorouracil (5-FU), where it demonstrated superior selectivity and lower toxicity towards normal cells. The selectivity index indicated that N-[(1-Aminocyclohexyl)methyl]-6-(trifluoromethyl)pyrimidine-4-carboxamide could be a safer alternative for cancer therapy .
Summary of Findings
| Parameter | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 338.75 g/mol |
| IC50 (MDA-MB-231) | 0.126 μM |
| Selectivity Index (MCF10A) | ~20-fold |
| Off-target Activity | Inhibition of MMP-2 and MMP-9 |
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of N-[(1-Aminocyclohexyl)methyl]-6-(trifluoromethyl)pyrimidine-4-carboxamide;hydrochloride?
Multi-step organic synthesis involving nucleophilic substitution and amidation reactions. For example, condensation of 6-(trifluoromethyl)pyrimidine-4-carboxylic acid derivatives with aminocyclohexylmethylamine under coupling agents like EDCI/HOBt, followed by hydrochloride salt formation . Purity is typically verified via HPLC (≥95%) and structural confirmation through H/C NMR .
Advanced: How can researchers optimize the low yield (2-5%) reported in multi-step syntheses of related pyrimidine carboxamides?
Systematic reaction parameter screening including:
- Alternative coupling reagents (e.g., HATU vs. EDCI) for amidation steps to improve efficiency
- Flow chemistry techniques for exothermic or intermediate-sensitive reactions to enhance control
- Design of Experiments (DoE) to identify critical interactions between temperature, solvent polarity, and catalyst loading
Reaction progress should be monitored via LC-MS at each stage to pinpoint yield-limiting steps .
Basic: What analytical techniques are critical for structural characterization of this compound?
- X-ray crystallography : Resolves 3D conformation of the pyrimidine core and trifluoromethyl group orientation .
- NMR spectroscopy : F NMR identifies trifluoromethyl chemical shifts, while H NMR confirms cyclohexylamine proton environments .
- HPLC-MS : Validates purity (>98%) and molecular ion peaks .
Advanced: How should researchers address discrepancies in biological activity data across different assays?
- Standardize assay conditions : Control variables like solvent (DMSO concentration ≤0.1%), pH, and temperature .
- Orthogonal validation : Cross-check activity using fluorescence polarization and surface plasmon resonance (SPR) for target binding .
- Batch-to-batch purity analysis : Use HPLC with a C18 column (ACN/water gradient) to rule out impurities as confounding factors .
Basic: What functional groups dominate the compound’s reactivity?
- Trifluoromethyl group : Electron-withdrawing effects influence pyrimidine ring electrophilicity, directing nucleophilic substitution at the 2- and 4-positions .
- Aminocyclohexyl moiety : Participates in salt formation (hydrochloride) and hydrogen bonding with biological targets .
Advanced: What strategies mitigate hygroscopicity challenges in the hydrochloride salt form?
- Lyophilization : Freeze-drying under vacuum to stabilize the crystalline form .
- Storage : Use desiccants (silica gel) in sealed vials under inert gas (N) to prevent hydrolysis .
- Polymorph screening : Identify anhydrous crystalline forms via solvent recrystallization (e.g., ethanol/ethyl acetate mixtures) .
Basic: How is the compound’s solubility profile determined for in vitro studies?
- Phase solubility analysis : Test in PBS (pH 7.4), DMSO, and ethanol using UV-Vis spectroscopy (λmax = 260-280 nm for pyrimidine absorption) .
- LogP measurement : Reverse-phase HPLC to estimate partition coefficient, critical for membrane permeability studies .
Advanced: What computational approaches predict target binding interactions?
- Molecular docking : Use the InChI key (PubChem) to model interactions with enzymes like dihydrofolate reductase (DHFR) .
- MD simulations : Analyze stability of the cyclohexylamine group in hydrophobic binding pockets over 100-ns trajectories .
- QSAR modeling : Correlate trifluoromethyl substitution patterns with IC values from kinase inhibition assays .
Basic: What safety protocols are recommended for handling this compound?
- PPE : Nitrile gloves (tested for permeability to polar solvents) and lab coats .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of hydrochloride vapors .
Advanced: How to design in vivo studies considering metabolic stability of the trifluoromethyl group?
- Isotope labeling : Incorporate F or C in the trifluoromethyl group for PET imaging or mass spectrometry tracking .
- Metabolite profiling : Use LC-HRMS to identify oxidative metabolites (e.g., CF → COOH conversion) in liver microsomes .
- PK/PD modeling : Correlate plasma half-life with logD values to optimize dosing regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
